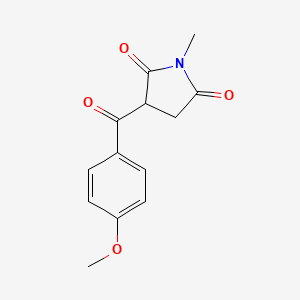
5-Methylcyclohepta-1,2,4,6-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcyclohepta-1,2,4,6-tetraene is an organic compound with a seven-membered ring structure containing four double bonds and a methyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methylcyclohepta-1,2,4,6-tetraene can be synthesized through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by a series of rearrangements and eliminations to form the desired compound . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which undergoes ring expansion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylcyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Methylcyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Methylcyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound can undergo pericyclic reactions, such as electrocyclic ring openings and closings, which are influenced by the electronic structure of the molecule . These reactions can lead to the formation of reactive intermediates that interact with biological targets or catalyze specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A seven-membered ring with three double bonds, lacking the methyl group.
Cyclooctatetraene: An eight-membered ring with four double bonds, exhibiting different electronic properties.
Benzene: A six-membered aromatic ring with three double bonds, known for its stability and aromaticity.
Uniqueness
5-Methylcyclohepta-1,2,4,6-tetraene is unique due to its combination of a seven-membered ring structure with four double bonds and a methyl group. This configuration imparts distinct electronic and steric properties, making it a valuable compound for studying reaction mechanisms and developing new materials.
Propiedades
Número CAS |
93001-01-5 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-8-6-4-2-3-5-7-8/h2,4-7H,1H3 |
Clave InChI |
DYMMVBRDKIAPMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
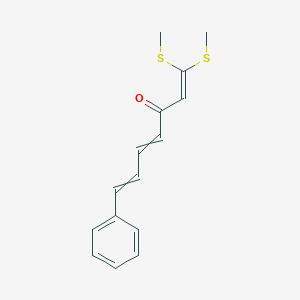

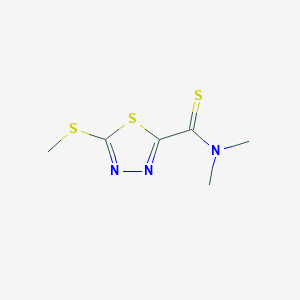
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
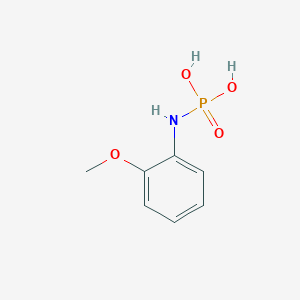

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
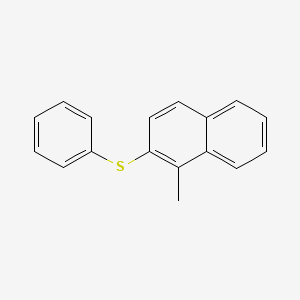
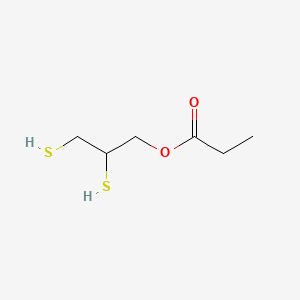

![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
